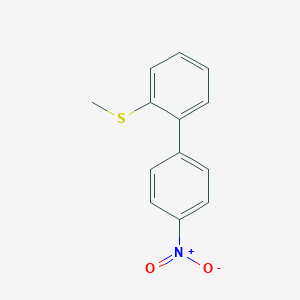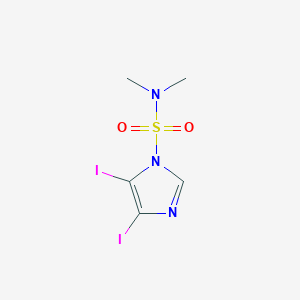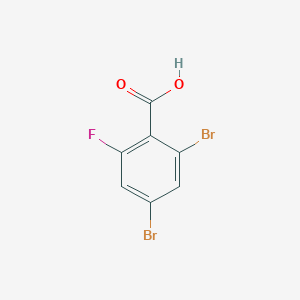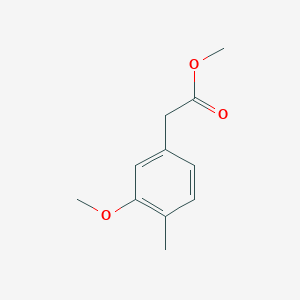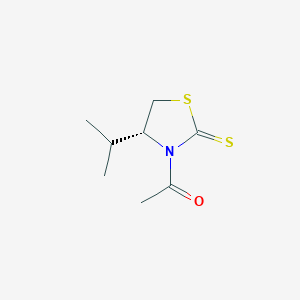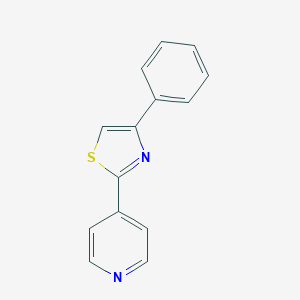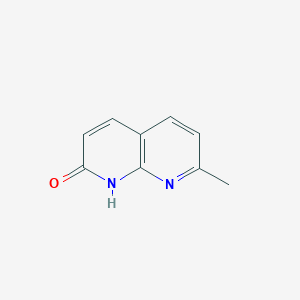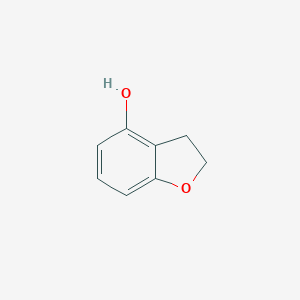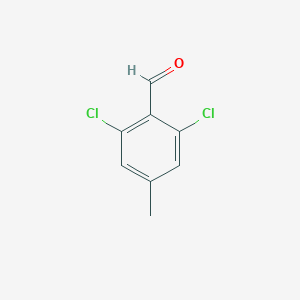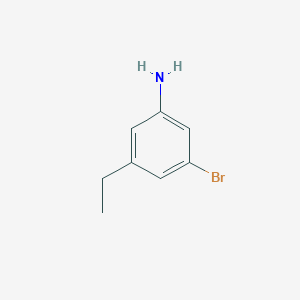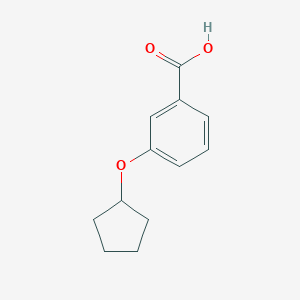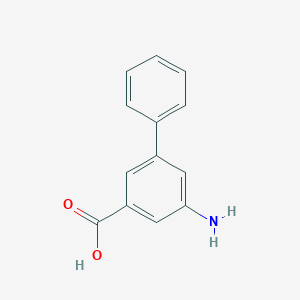
Bromopropiolic acid
説明
Bromopropiolic acid, also known as 3-Bromopropionic acid, is a chemical compound with the molecular formula C3HBrO2 . It is used as a quaternization agent in amperometric biosensors and alkylates mercaptans and other sulfur-containing compounds .
Synthesis Analysis
Bromopropiolic acid can be synthesized from propiolic acid . The synthesis involves the addition of AgNO3 and N-bromosuccinimide to a solution of propiolic acid in acetone. The reaction mixture is stirred for 4 hours at room temperature and then diluted with DI water. The product is extracted with DCM .Molecular Structure Analysis
The molecular weight of Bromopropiolic acid is 152.97 . The molecular structure of Bromopropiolic acid is represented by the linear formula BrCH2CH2COOH .Chemical Reactions Analysis
Bromopropiolic acid can participate in various chemical reactions. For instance, it can undergo a reaction with N-bromosuccinimide in the presence of AgNO3 to form 3-Bromopropiolic acid .Physical And Chemical Properties Analysis
Bromopropiolic acid has a molecular weight of 152.97 . It has a melting point of 84-85 °C and a predicted boiling point of 233.8±23.0 °C . The density of Bromopropiolic acid is predicted to be 2.153±0.06 g/cm3 .科学的研究の応用
-
3-Bromopropionic acid is used as a quaternization agent in amperometric biosensors . It also alkylates mercaptans and other sulfur-containing compounds . The compound has a molecular weight of 152.97 and a linear formula of BrCH2CH2COOH .
-
In a specific application, 3-bromopropiolic acid was used in a reaction where it was dissolved in 48% hydrogen bromide and allowed to stand for 2 hours . Water was then added and the product was extracted with ether .
- Valorization of Polylactic Acid (PLA)
- Field : Biomass Conversion and Biorefinery
- Application Summary : Bromopropiolic acid is used in the degradation of PLA to important chemical intermediates 2-bromopropionates and lactates . This process is part of the valorization and recycling of PLA, which is a bio-derived plastic widely used in packaging, biomedical, agriculture, and automotive industries .
- Method of Application : The degradation process involves using hydrogen bromide (HBr) catalysis. Two reaction solvent systems, i.e., HBr solution and HBr-AcOH (acetic acid) solution, were applied for the degradation process .
- Results : The HBr solution was conducive to the production of lactic acid (LA), with an exceptional yield of ≥99 mol% at temperatures ranging from 80 to 110 °C . Conversely, the HBr-AcOH solution can achieve the production of both 2-bromopropionic acid (2BA) and LA, with 2BA achieving a remarkable yield of 55.2 mol% at an optimal condition of 100 °C for 11 h .
-
Quaternization Agent in Amperometric Biosensors
- Field : Biosensor Technology
- Application Summary : 3-Bromopropionic acid is used as a quaternization agent in amperometric biosensors . These biosensors are devices that detect biological molecules and convert their presence or concentration into an electrical signal.
- Results : The use of 3-bromopropionic acid as a quaternization agent can improve the performance of the biosensor, although specific results can vary depending on the design of the biosensor and the target molecule .
-
Alkylation of Mercaptans and Other Sulfur-Containing Compounds
- Field : Organic Chemistry
- Application Summary : 3-Bromopropionic acid is used to alkylate mercaptans and other sulfur-containing compounds . Alkylation is a process in which an alkyl group is transferred from one molecule to another.
- Results : The use of 3-bromopropionic acid can facilitate the alkylation of mercaptans and other sulfur-containing compounds, leading to the formation of new organic compounds .
Safety And Hazards
特性
IUPAC Name |
3-bromoprop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHNFLCNZCPFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404677 | |
| Record name | Bromopropiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromopropiolic acid | |
CAS RN |
16900-53-1 | |
| Record name | Bromopropiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



